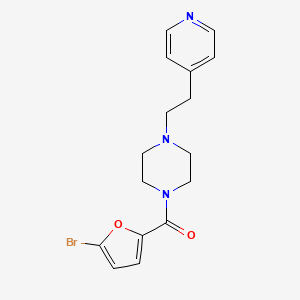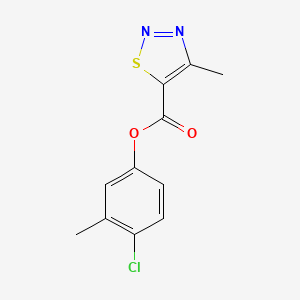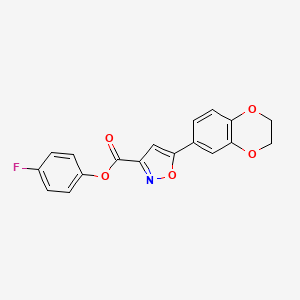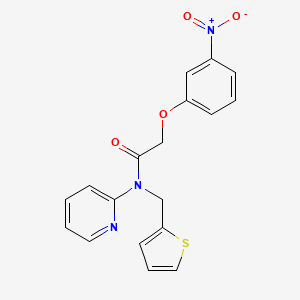
1-(5-Bromo-2-furoyl)-4-(2-pyridin-4-ylethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-furoyl)-4-(2-pyridin-4-ylethyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-furoyl)-4-(2-pyridin-4-ylethyl)piperazine typically involves the following steps:
Formation of the furoyl intermediate: The furoyl group can be introduced through a bromination reaction of furan, followed by acylation.
Piperazine coupling: The furoyl intermediate is then coupled with piperazine under suitable conditions, such as using a base like triethylamine.
Pyridine attachment: The final step involves the attachment of the pyridin-4-ylethyl group to the piperazine ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-2-furoyl)-4-(2-pyridin-4-ylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles to create derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a furoic acid derivative, while substitution could produce various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-furoyl)-4-(2-pyridin-4-ylethyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Furoyl)-4-(2-pyridin-4-ylethyl)piperazine: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-(5-Bromo-2-furoyl)-4-(2-pyridin-4-ylmethyl)piperazine: Similar structure but with a different alkyl chain length.
1-(5-Bromo-2-furoyl)-4-(2-pyridin-3-ylethyl)piperazine: Similar structure but with a different position of the nitrogen atom in the pyridine ring.
Uniqueness
1-(5-Bromo-2-furoyl)-4-(2-pyridin-4-ylethyl)piperazine is unique due to the presence of the bromine atom, which can influence its chemical reactivity and potential biological activities. The specific arrangement of the furoyl, pyridin-4-ylethyl, and piperazine groups also contributes to its distinct properties.
Propiedades
Fórmula molecular |
C16H18BrN3O2 |
|---|---|
Peso molecular |
364.24 g/mol |
Nombre IUPAC |
(5-bromofuran-2-yl)-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H18BrN3O2/c17-15-2-1-14(22-15)16(21)20-11-9-19(10-12-20)8-5-13-3-6-18-7-4-13/h1-4,6-7H,5,8-12H2 |
Clave InChI |
ONZJIZVXBYSBPZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=CC=C(O3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide](/img/structure/B11351939.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11351949.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11351953.png)



![Allyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-5-methylthiazole-4-carboxylate](/img/structure/B11351967.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11351980.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B11351984.png)
![2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11351988.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11351993.png)
![Methyl 2-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11351996.png)
![N-benzyl-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352004.png)

